2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a benzene ring fused to an oxazine ring, with a bromophenyl and a methyl group attached. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with methyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include hydroxylated or oxidized derivatives.
Reduction Reactions: Products include amines or other reduced forms of the compound.
Scientific Research Applications
2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-6-methyl-4H-3,1-benzoxazin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one: The bromine atom is positioned differently, which can influence its chemical properties and interactions.
Uniqueness
2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is unique due to the specific positioning of the bromine atom on the phenyl ring. This positioning can significantly influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(3-bromophenyl)-6-methyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-9-5-6-13-12(7-9)15(18)19-14(17-13)10-3-2-4-11(16)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJPEHAWJRAFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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